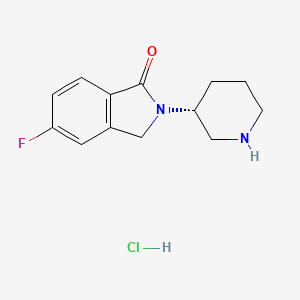

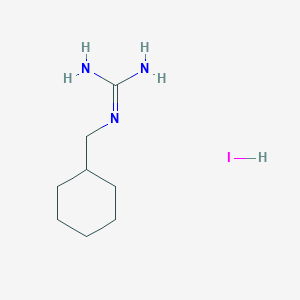

N-(cyclohexylmethyl)guanidine hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(cyclohexylmethyl)guanidine hydroiodide” is a chemical compound . It is a strong organic base . It is found in the urine as a normal product of protein metabolism . It is also used in laboratory research as a protein denaturant .

Synthesis Analysis

The synthesis of this compound can be achieved through a one-pot approach involving N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .Molecular Structure Analysis

The molecular formula of this compound is C8H18IN3 . The InChI code is 1S/C8H17N3.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H .Chemical Reactions Analysis

The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions . Guanidines also serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .Scientific Research Applications

N-(cyclohexylmethyl)guanidine hydroiodide has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It has been used as a reagent in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other biologically active molecules. It has also been used as a catalyst in the synthesis of other organic compounds, such as amides, esters, and ethers. Additionally, this compound has been studied for its potential biological applications, such as its ability to modulate the activity of enzymes, receptors, and other proteins.

Mechanism of Action

N-(cyclohexylmethyl)guanidine hydroiodide has been studied for its ability to modulate the activity of enzymes, receptors, and other proteins. It has been shown to interact with a variety of proteins, including enzymes, receptors, and transcription factors. It has been shown to act as an agonist or antagonist of various proteins, depending on the concentration and type of protein. Additionally, it has been shown to bind to and modulate the activity of a variety of enzymes, including proteases and phosphatases.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. It has been shown to modulate the activity of enzymes, receptors, and other proteins, which can have a variety of effects on biological systems. It has been shown to have anti-inflammatory and anti-cancer effects in animal models, as well as potential anti-diabetic effects. Additionally, it has been studied for its potential to act as a neurotransmitter in the brain, as well as its potential to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

N-(cyclohexylmethyl)guanidine hydroiodide has a number of advantages and limitations for laboratory experiments. One of the main advantages of using this compound is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of synthetic reactions. However, one of the main limitations of using this compound is its potential toxicity. It is important to use appropriate safety protocols when working with this compound in the laboratory.

Future Directions

There are a number of potential future directions for research on N-(cyclohexylmethyl)guanidine hydroiodide. One potential direction is to further explore its potential biochemical and physiological effects. Additionally, further research could be done to explore its potential as a therapeutic agent, such as its potential to act as an anti-inflammatory or anti-cancer drug. Additionally, further research could be done to explore its potential as a neurotransmitter in the brain. Finally, further research could be done to explore its potential as a catalyst in the synthesis of other organic compounds.

Synthesis Methods

N-(cyclohexylmethyl)guanidine hydroiodide can be synthesized using a variety of methods, but the most commonly used method is the reaction of an amine and an alkyl halide. In this reaction, the amine is reacted with the alkyl halide to form an alkyl amine, which is then reacted with hydroiodic acid to form the final product. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.

properties

IUPAC Name |

2-(cyclohexylmethyl)guanidine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3.HI/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXRLBHWXQWZRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN=C(N)N.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2787037.png)

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2787038.png)

![1-Morpholino-3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propan-1-one](/img/structure/B2787039.png)

![ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2787042.png)

![3-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde](/img/structure/B2787045.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2787047.png)

![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2787048.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2787050.png)